molecular formula C18H15N3O3S B6557676 N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide CAS No. 1040676-75-2

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide

カタログ番号: B6557676
CAS番号: 1040676-75-2
分子量: 353.4 g/mol
InChIキー: ZGVINEWMAQAOGS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide is a synthetic acetamide derivative characterized by a benzodioxol moiety linked to a thiazole ring via an acetamide bridge. This compound is part of a broader class of heterocyclic acetamides, which are often explored for their pharmacological properties, including kinase inhibition and antimicrobial activity .

Synthesis of analogous compounds typically involves multi-step reactions, such as condensation of thioureas with α-halo ketones to form thiazole cores, followed by coupling with aromatic amines or carboxylic acid derivatives .

特性

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3S/c22-17(19-13-6-7-15-16(8-13)24-11-23-15)9-14-10-25-18(21-14)20-12-4-2-1-3-5-12/h1-8,10H,9,11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVINEWMAQAOGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide, also known by its CAS number 1040676-75-2, is a compound of significant interest in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Basic Information

  • Molecular Formula : C18_{18}H15_{15}N3_{3}O3_{3}S
  • Molecular Weight : 353.4 g/mol
  • CAS Number : 1040676-75-2

Structural Characteristics

The compound features a complex structure that includes a benzodioxole moiety and a thiazole ring, which are known for their pharmacological relevance. The structural arrangement contributes to its interaction with various biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated its ability to inhibit cell proliferation across several cancer cell lines, including:

  • Huh7 (hepatocellular carcinoma)
  • Caco2 (colorectal adenocarcinoma)
  • MDA-MB 231 (breast carcinoma)
  • HCT 116 (colorectal carcinoma)
  • PC3 (prostate carcinoma)
  • NCI-H2 (lung carcinoma)

The compound exhibited varying degrees of cytotoxicity, with IC50_{50} values indicating effective inhibition at nanomolar concentrations in some cases. For instance, a study reported IC50_{50} values lower than 10 μM for certain derivatives against Caco2 and HCT 116 cell lines .

The proposed mechanism of action involves the inhibition of specific kinases associated with cancer progression. Notably, some derivatives of this compound have been identified as inhibitors of DYRK1A, a kinase implicated in various oncological processes. The structure-activity relationship suggests that modifications to the thiazole or benzodioxole moieties can enhance potency against these targets .

Antimicrobial Activity

In addition to its anticancer effects, N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide has demonstrated antimicrobial activity against several pathogens. Preliminary studies indicate effectiveness against:

  • Staphylococcus aureus
  • Candida albicans
    This suggests potential applications in treating infections alongside its anticancer properties .

Study on Anticancer Activity

A comprehensive study evaluated the compound's effects on various cancer cell lines. The results indicated that certain modifications to the compound led to significant increases in cytotoxicity. For instance:

Compound VariantCell LineIC50_{50} (μM)
OriginalHCT 116<10
Variant ACaco2<8
Variant BMDA-MB 231<12

These findings support the hypothesis that structural variations can lead to enhanced biological activity .

Antimicrobial Effectiveness

Another study focused on the antimicrobial properties of derivatives derived from this compound. The disk diffusion method was employed to assess efficacy against selected microorganisms:

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus15
Candida albicans12

These results underscore the dual therapeutic potential of this compound in both oncology and infectious disease management .

科学的研究の応用

Structure

The compound features a unique structure that combines a benzodioxole moiety with a thiazole ring and an acetamide group, which may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Thiazole Derivatives in Cancer Treatment

A study conducted on thiazole derivatives demonstrated their ability to inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism involved the modulation of key signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial potential. Research indicates that derivatives of benzodioxole possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.

Case Study: Antimicrobial Efficacy

In vitro tests revealed that certain benzodioxole derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined, showing effectiveness comparable to standard antibiotics.

Neuroprotective Effects

Neuroprotection is another promising application area for N-(2H-1,3-benzodioxol-5-yl)-2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamide. Research suggests that compounds with similar structures can protect neuronal cells from oxidative stress and neuroinflammation.

Case Study: Neuroprotective Mechanisms

A study on neuroprotective agents found that certain thiazole derivatives could reduce oxidative stress markers in neuronal cultures exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in various studies. Compounds containing thiazole rings are known to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inflammation Models

In animal models of inflammation, thiazole-containing compounds demonstrated reduced levels of inflammatory markers such as TNF-alpha and IL-6. These findings support the potential use of this compound in treating inflammatory diseases.

Summary Table of Synthesis Steps

StepReaction TypeKey Reagents/Conditions
1CondensationBenzodioxole precursor + amine
2CyclizationThioamide + aldehyde
3AcylationAcetic anhydride + final product

類似化合物との比較

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several acetamide derivatives, differing primarily in substituents on the thiazole and aromatic rings. Key analogues include:

Compound Name Key Substituents Notable Features
N-phenyl-2-(2-(phenylamino)-1,3-thiazol-4-yl)acetamide () Phenyl (instead of benzodioxol) Simpler aromatic group; reduced polarity and hydrogen-bonding potential
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c, ) Bromophenyl, triazole, benzodiazol Increased molecular weight; enhanced halogen bonding potential
2-[2-Amino-1,3-thiazol-4-yl]-N-[4-[2-{[[2R]-2-hydroxy-2-phenylethyl]amino}ethyl]phenyl]acetamide () Hydroxy-phenylethyl group Improved solubility due to hydroxyl group; potential for chiral interactions
CM841481 () Methylthiazole, benzodioxol Higher lipophilicity; modified steric profile

Key Observations :

  • The benzodioxol group in the target compound enhances polarity and hydrogen-bonding capacity compared to simpler phenyl substituents, as seen in compound 3 . This may improve binding to polar enzyme active sites.
  • Compounds with hydroxyl groups () or methyl substitutions () demonstrate how minor structural changes alter physicochemical properties like logP and membrane permeability .
Physical Properties
Property Target Compound (Inferred) 9c (Bromophenyl, ) Compound 3 (Phenyl, )
Melting Point Not reported 198–200°C 160–162°C
Polarity High (benzodioxol) Moderate (bromophenyl) Low (phenyl)
Solubility Moderate in DMSO Low in aqueous buffers High in organic solvents

Notes:

  • The target’s benzodioxol group likely increases melting point compared to phenyl analogues due to stronger intermolecular forces .
  • Halogenated derivatives (e.g., 9c) exhibit lower solubility, consistent with higher molecular weight and halogen hydrophobicity .

Q & A

Q. How to resolve conflicting bioactivity data in different assay systems?

  • Methodological Answer :
  • Assay Conditions : Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) and adjust pH (7.4 vs. 6.5) to mimic physiological environments .
  • Cell Line Variability : Test across multiple lines (e.g., MCF-7, HeLa) and report IC50 ranges (e.g., 2–10 µM) to account for genetic heterogeneity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。